N,N'-bis(2-hydroxyphenyl)isophthalamide
Overview
Description
N,N’-bis(2-hydroxyphenyl)isophthalamide: is an organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol This compound is characterized by the presence of two hydroxyphenyl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-hydroxyphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-aminophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of N,N’-bis(2-hydroxyphenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-hydroxyphenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(2-hydroxyphenyl)isophthalamide is used as a building block in the synthesis of various organic compounds, including polymers and ligands for coordination chemistry .
Medicine: In medicinal chemistry, N,N’-bis(2-hydroxyphenyl)isophthalamide is explored for its potential therapeutic properties, including its ability to chelate metal ions and its antioxidant activity .
Industry: The compound is used in the production of high-performance polymers and materials with specific properties, such as thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N,N’-bis(2-hydroxyphenyl)isophthalamide involves its ability to chelate metal ions through the hydroxyphenyl groups. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby providing antioxidant protection. The compound can also interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and exert its effects .
Comparison with Similar Compounds
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI): A lipophilic metal chelator and antioxidant used in mercury poisoning.
N,N’-bis(2-hydroxyethyl)isophthalamide: Another derivative with similar chelating properties but different solubility and reactivity profiles.
Uniqueness: N,N’-bis(2-hydroxyphenyl)isophthalamide is unique due to its specific hydroxyphenyl groups, which provide distinct chelating and antioxidant properties compared to other similar compounds.
Properties
IUPAC Name |
1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-17-10-3-1-8-15(17)21-19(25)13-6-5-7-14(12-13)20(26)22-16-9-2-4-11-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRREGDBAVNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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